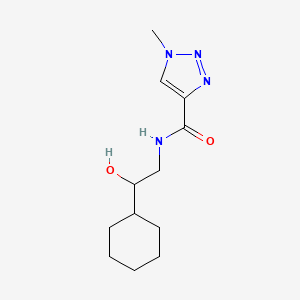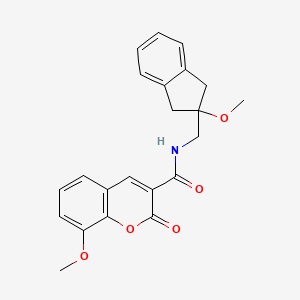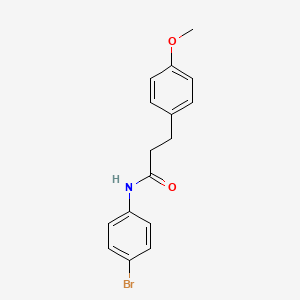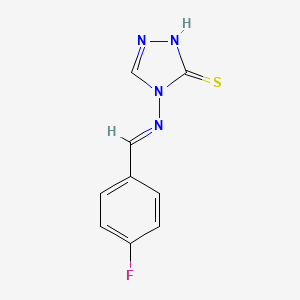
3-(2,4-Dimethyl-benzenesulfonyl)-2-(2-methoxy-phenyl)-thiazolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,4-Dimethyl-benzenesulfonyl)-2-(2-methoxy-phenyl)-thiazolidine, also known as DMBT, is a thiazolidine derivative that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in scientific research, particularly in the fields of cancer and diabetes.
作用机制
The mechanism of action of 3-(2,4-Dimethyl-benzenesulfonyl)-2-(2-methoxy-phenyl)-thiazolidine is not fully understood, but studies have suggested that it works by inhibiting various signaling pathways that are involved in cancer cell growth and proliferation. This compound has also been shown to activate certain tumor suppressor genes, which further contributes to its anti-cancer effects.
In the context of diabetes, this compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating glucose metabolism and insulin sensitivity.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In cancer cells, this compound induces apoptosis and cell cycle arrest, which leads to the inhibition of cancer cell growth and proliferation. Additionally, this compound has been shown to enhance the efficacy of certain chemotherapeutic agents, making it a potential adjuvant therapy for cancer treatment.
In the context of diabetes, this compound improves insulin sensitivity and glucose uptake in insulin-resistant cells. Additionally, this compound has been shown to reduce oxidative stress and inflammation, which are key factors in the development of diabetes.
实验室实验的优点和局限性
One of the main advantages of 3-(2,4-Dimethyl-benzenesulfonyl)-2-(2-methoxy-phenyl)-thiazolidine is its potential therapeutic applications in the fields of cancer and diabetes. Additionally, this compound has been shown to enhance the efficacy of certain chemotherapeutic agents, making it a potential adjuvant therapy for cancer treatment.
One limitation of this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
未来方向
There are several potential future directions for research involving 3-(2,4-Dimethyl-benzenesulfonyl)-2-(2-methoxy-phenyl)-thiazolidine. One area of interest is the development of more effective and efficient synthesis methods for this compound. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Another potential future direction is the development of this compound-based therapies for other diseases, such as neurodegenerative disorders and cardiovascular disease. Additionally, more research is needed to determine the optimal dosage and administration methods for this compound in various experimental settings.
合成方法
The synthesis of 3-(2,4-Dimethyl-benzenesulfonyl)-2-(2-methoxy-phenyl)-thiazolidine involves the reaction of 2-methoxybenzaldehyde with 2-mercaptoacetic acid to form the corresponding thiazolidine intermediate. This intermediate is then reacted with 2,4-dimethylbenzenesulfonyl chloride to yield the final product.
科学研究应用
3-(2,4-Dimethyl-benzenesulfonyl)-2-(2-methoxy-phenyl)-thiazolidine has been extensively studied for its potential therapeutic applications in various fields of research. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that this compound inhibits the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, this compound has been shown to enhance the efficacy of certain chemotherapeutic agents, making it a potential adjuvant therapy for cancer treatment.
This compound has also been studied for its potential use in the treatment of diabetes. Studies have shown that this compound improves insulin sensitivity and glucose uptake in insulin-resistant cells. Additionally, this compound has been shown to reduce oxidative stress and inflammation, which are key factors in the development of diabetes.
属性
IUPAC Name |
3-(2,4-dimethylphenyl)sulfonyl-2-(2-methoxyphenyl)-1,3-thiazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S2/c1-13-8-9-17(14(2)12-13)24(20,21)19-10-11-23-18(19)15-6-4-5-7-16(15)22-3/h4-9,12,18H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFZLBZUUOHPJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CCSC2C3=CC=CC=C3OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 5-[[2-(2,4-dichlorophenoxy)acetyl]amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2722164.png)
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[1-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B2722165.png)
![N-(2-methoxyphenethyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2722167.png)






![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide](/img/structure/B2722175.png)

![N-(4-fluorobenzyl)-2-(6-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2722180.png)
![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2722182.png)
![methyl 4-{[(E)-[cyano(2-methylpropane-2-sulfonyl)methylidene]amino]amino}benzoate](/img/structure/B2722183.png)